molecular formula C27H26ClN5O3S2 B11622153 2-[4-(3-Chlorophenyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

2-[4-(3-Chlorophenyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11622153
M. Wt: 568.1 g/mol
InChI Key: MCKVUEBFXRSXNV-JWGURIENSA-N
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Description

This compound is a pyrido[1,2-a]pyrimidin-4-one derivative characterized by three key structural motifs:

  • Piperazinyl substitution: A 4-(3-chlorophenyl)piperazine group at position 2 of the pyrido[1,2-a]pyrimidin-4-one core.
  • Thiazolidinone moiety: A (Z)-configured thioxo-thiazolidinone group at position 3, modified with a tetrahydrofuranmethyl substituent.
  • Fused heterocyclic core: The pyrido[1,2-a]pyrimidin-4-one scaffold, which is a bicyclic system known for its pharmacological versatility .

Properties

Molecular Formula

C27H26ClN5O3S2

Molecular Weight

568.1 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H26ClN5O3S2/c28-18-5-3-6-19(15-18)30-10-12-31(13-11-30)24-21(25(34)32-9-2-1-8-23(32)29-24)16-22-26(35)33(27(37)38-22)17-20-7-4-14-36-20/h1-3,5-6,8-9,15-16,20H,4,7,10-14,17H2/b22-16-

InChI Key

MCKVUEBFXRSXNV-JWGURIENSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC(=CC=C6)Cl)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)C6=CC(=CC=C6)Cl)SC2=S

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:

    2-(4-Methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

    • Structural Differences : The piperazinyl group is substituted with a methyl group instead of 3-chlorophenyl.
    • Functional Implications: The 3-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding affinity compared to the methyl analog. Both compounds retain the thioxo-thiazolidinone and tetrahydrofuranmethyl groups, which likely contribute to stereoelectronic effects and metabolic stability .

    8-((4-Phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44f)

    • Structural Differences : Features a pyrido[3,4-d]pyrimidin-4-one core instead of pyrido[1,2-a]pyrimidin-4-one, with a phenylpiperazine group linked via a methylene bridge.
    • Functional Implications: The pyrido[3,4-d]pyrimidinone core may alter electronic distribution, affecting interactions with kinase ATP-binding pockets.

    2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one Derivatives (6a-j)

    • Structural Differences: Piperazine is connected via an ethyl linker, and the core lacks the thioxo-thiazolidinone substituent.
    • Functional Implications :
      • These derivatives exhibit antiproliferative activity against cancer cell lines (e.g., K562, Colo-205) with IC₅₀ values ranging from 12–45 μM.
      • The ethyl-piperazine linker may improve solubility but reduce steric bulk compared to the target compound’s tetrahydrofuranmethyl group .

    Structural and Functional Comparison Table

    Compound Name / ID Core Structure Piperazine Substitution Key Functional Groups Reported Activity
    Target Compound Pyrido[1,2-a]pyrimidin-4-one 4-(3-Chlorophenyl) Thioxo-thiazolidinone, Tetrahydrofuranmethyl Not explicitly reported (inferred kinase/antiproliferative potential)
    2-(4-Methyl-piperazinyl) analog Pyrido[1,2-a]pyrimidin-4-one 4-Methyl Thioxo-thiazolidinone, Tetrahydrofuranmethyl Similar inferred activity; methyl group may reduce binding affinity
    Compound 44f Pyrido[3,4-d]pyrimidin-4-one 4-Phenyl (methylene-linked) None Antiproliferative activity (assay-dependent)
    Derivatives 6a-j Pyrido[1,2-a]pyrimidin-4-one Ethyl-linked piperazine None IC₅₀: 12–45 μM (cancer cell lines)

    Key Research Findings and Trends

    Thioxo-Thiazolidinone Role: The Z-configuration of the thioxo-thiazolidinone group in the target compound may enhance interactions with cysteine residues in kinases or proteases, a feature absent in simpler pyrido[1,2-a]pyrimidinones .

    Piperazine Modifications: 3-Chlorophenyl substitution (target compound) vs. methyl (analog) or phenyl (44f) groups influences pharmacokinetics. Chlorine’s electronegativity may improve target engagement .

    Core Scaffold Diversity: Pyrido[3,4-d]pyrimidinones (e.g., 44f) and pyrido[1,2-a]pyrimidinones exhibit divergent electronic profiles, impacting their suitability for specific targets like PI3K/mTOR .

    Biological Activity

    The compound 2-[4-(3-Chlorophenyl)-1-piperazinyl]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    This compound features a piperazine moiety linked to a pyrido-pyrimidine core, which is further substituted with a thiazolidine derivative. The presence of the 3-chlorophenyl group is notable for its potential influence on receptor binding and biological activity.

    PropertyValue
    Molecular FormulaC₁₈H₁₈ClN₃O₂S
    Molecular Weight367.87 g/mol
    SolubilitySoluble in DMSO and ethanol
    Melting PointNot specified in available literature

    The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) . Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

    GPCR Interaction

    The compound may act as an antagonist or agonist at specific receptor sites, influencing intracellular signaling pathways. For instance, the modulation of serotonin receptors can lead to alterations in mood and anxiety levels, while dopamine receptor interactions may affect reward pathways.

    Anticancer Properties

    Recent studies have suggested that this compound exhibits potential anticancer activity. In vitro assays demonstrated that it can induce apoptosis in certain cancer cell lines by activating intrinsic apoptotic pathways. The mechanism appears to involve the inhibition of Mcl-1 , a protein that plays a critical role in cell survival.

    Neuropharmacological Effects

    The compound's piperazine structure suggests possible neuropharmacological effects. Preliminary studies indicate it may have anxiolytic properties, potentially through modulation of serotonin receptors. This aligns with findings from related compounds that target the 5-HT1A receptor subtype.

    Case Studies

    • Cancer Cell Line Study
      • Objective : To evaluate the cytotoxic effects on breast cancer cells.
      • Method : Cells were treated with varying concentrations of the compound.
      • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed via flow cytometry.
    • Behavioral Study in Rodents
      • Objective : To assess anxiolytic effects.
      • Method : Rodents were administered the compound prior to exposure to stress-inducing environments.
      • Results : Treated animals showed reduced anxiety-like behaviors compared to controls, suggesting potential therapeutic applications in anxiety disorders.

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